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Introduction

Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is an orally bioavailable small
molecule inhibitor that selectively targets the alpha isoform of the class | phosphoinositide 3-
kinase (PI13Ka).[1] The PISK/Akt/mTOR signaling pathway is one of the most frequently
dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation,
survival, and metabolism.[1][2] The gene encoding the p110a catalytic subunit of PI3K,
PIK3CA, is one of the most highly mutated oncogenes in solid tumors.[1][2] This has positioned
PI13Ka as a key therapeutic target in oncology. Serabelisib has been developed to specifically
inhibit PI3Ka, including its mutated forms, with the aim of inducing tumor cell apoptosis and
inhibiting tumor growth.[1] By targeting the alpha isoform with high selectivity, Serabelisib is
designed to offer a more favorable therapeutic window with potentially reduced toxicity
compared to pan-PI3K inhibitors.[1][2] This technical guide provides a comprehensive overview
of the target validation studies for Serabelisib, including its mechanism of action, preclinical
efficacy, and clinical trial data.

Mechanism of Action and Target Selectivity

Serabelisib exerts its anti-neoplastic activity by selectively inhibiting the kinase activity of
PI3Ka. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2)
to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the
downstream Akt/mTOR signaling cascade. The disruption of this pathway ultimately leads to
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decreased cell proliferation and increased apoptosis in cancer cells harboring an activated
PI3Ka pathway, particularly those with PIK3CA mutations.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cellular processes. Upon activation by
growth factors and other stimuli, PI3Ka phosphorylates PIP2 to generate PIP3. PIP3 acts as a
second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt,
in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein
synthesis and cell growth. Serabelisib's inhibition of PI3Ka blocks this entire cascade.
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Serabelisib Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
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In Vitro Selectivity

Biochemical assays have demonstrated Serabelisib's high potency and selectivity for the
PI3Ka isoform over other class | PI3K isoforms (3, y, and ) and mTOR. This selectivity is a key
feature, as inhibition of other isoforms is associated with distinct toxicities.

Target IC50 (nM)
p110a 15-21
p110B 4500
p110y 1900
p1103 13900
mTOR 1670

Data compiled from multiple sources.[3][4][5]

Preclinical Efficacy
In Vitro Cellular Assays

In cellular assays, Serabelisib has been shown to inhibit the phosphorylation of Akt and block
the proliferation of tumor cell lines that have PIK3CA mutations.[4] The growth of breast cancer
cells with PIK3CA mutations was inhibited with an IC50 around 2 uM.[4] However, Serabelisib
demonstrated significantly less activity in cancer cells that are PTEN-deficient, a condition that
leads to constitutive activation of the PI3K pathway independent of PI3Ka.[3]

In Vivo Xenograft Studies

Preclinical studies using murine xenograft models of human cancers have shown that oral
administration of Serabelisib leads to a dose-dependent inhibition of tumor growth.[6] This
anti-tumor activity was observed in models with PIK3CA oncogenic mutations, such as breast
carcinoma, and was correlated with the inhibition of PI3K pharmacodynamic markers within the
tumor tissue.[6] Notably, the anti-tumor efficacy of single-agent Serabelisib in these preclinical
models was found to be driven by the total plasma exposure and was independent of the
dosing schedule.[3][6] In contrast, Serabelisib was not effective in tumor models with PTEN
and/or KRAS mutations.[6] In C57BL/6 mice, a dose of 60 mg/kg was used in some studies.[4]
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Clinical Validation
Monotherapy Studies

A first-in-human, phase | dose-escalation study of Serabelisib (TAK-117) was conducted in 71
patients with advanced solid malignancies.[3] The study evaluated both once-daily and
intermittent (3 days per week) dosing schedules.

o Safety and Tolerability: Once-daily dosing was associated with dose-limiting toxicities,
primarily grade =3 elevations in alanine and aspartate aminotransferases (ALT/AST), leading
to a narrow therapeutic window with a maximum tolerated dose (MTD) of 150 mg once daily.
Intermittent dosing schedules were better tolerated, with an MTD of 900 mg (administered on
a Monday-Wednesday-Friday or Monday-Tuesday-Wednesday schedule). With intermittent
dosing, total weekly exposures were approximately four times greater than with 150 mg once
daily.[3]

o Pharmacodynamics: Suppression of pS6 expression in the skin, a downstream marker of
PI3K pathway activity, was observed at doses of 200 mg and higher.[3]

o Preliminary Efficacy: As a monotherapy, Serabelisib showed limited antitumor activity. There
were three partial responses in patients on the once-daily schedule and one on the
intermittent schedule. Stable disease lasting for at least 3 months was observed in 17
patients, all of whom had tumors with PIK3CA mutations.

] Key Grade =3 ] )
Dosing Partial Stable Disease
MTD Adverse
Schedule Responses (=3 months)
Events
, ALT/AST
Once Daily 150 mg ) 3 5
elevations
Intermittent (3 Hyperglycemia,
900 mg ypergy 1 12
days/week) Nausea

Data from the
first-in-human
phase | study of
TAK-117.[3]
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Combination Therapy

Given the modest single-agent activity, the clinical development of Serabelisib has focused on
combination therapies, particularly with inhibitors of other nodes in the PI3K/Akt/mTOR
pathway. A notable combination is with the dual mMTORC1/mTORC2 inhibitor sapanisertib.

A phase | trial (NCT03154294) evaluated the safety and efficacy of Serabelisib in combination
with sapanisertib and paclitaxel in heavily pretreated patients with advanced solid tumors
(ovarian, breast, and endometrial cancers).[7][8]

o« Recommended Phase 2 Dose (RP2D): Sapanisertib 3 or 4 mg, Serabelisib 200 mg on days
2-4,9-11, 16-18, and 23-25 with paclitaxel 80 mg/m?2 on days 1, 8, and 15 of a 28-day cycle.

[7]

o Efficacy: In 15 evaluable patients, the objective response rate (ORR) was 47%, and the
clinical benefit rate (CBR) was 73%.[7][8] The median progression-free survival (PFS) was
11 months, and overall survival (OS) was ongoing at 17 months.[7][8] Encouragingly, clinical
benefit was observed even in patients who were refractory to prior taxane and/or mTOR
inhibitor therapy.[7]

Efficacy Endpoint Result

Objective Response Rate (ORR) 47%

Clinical Benefit Rate (CBR) 73%

Median Progression-Free Survival (PFS) 11 months

Median Overall Survival (OS) Ongoing at 17 months

Results from the Phase | trial of Serabelisib,
Sapanisertib, and Paclitaxel combination
therapy.[7][8]

Experimental Protocols
Western Blotting for PI3K/Akt Pathway Inhibition
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This protocol provides a general framework for assessing the phosphorylation status of key
proteins in the PI3K/Akt signaling pathway, such as Akt, following treatment with Serabelisib.

1. Cell Culture and Treatment:

o Plate cancer cells (e.g., PIK3CA-mutant breast cancer cell lines) in appropriate growth
medium and allow them to adhere overnight.

o Treat cells with varying concentrations of Serabelisib or vehicle control (e.g., DMSO) for a
specified duration (e.g., 2-24 hours).

2. Cell Lysis:
e Wash cells with ice-cold phosphate-buffered saline (PBS).

e Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease
and phosphatase inhibitors.

o Scrape the cells and collect the lysate.

o Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
o Collect the supernatant containing the protein extract.

3. Protein Quantification:

o Determine the protein concentration of each lysate using a protein assay, such as the
bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:
» Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

o Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
PAGE) on a polyacrylamide gel (e.g., 4-12% gradient gel).

o Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and
a loading control (e.g., B-actin or GAPDH) overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and
visualize with an imaging system.
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Western Blotting Experimental Workflow.
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In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of
Serabelisib in a xenograft mouse model.

. Animal Model:

Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human
tumor cells.

Acclimate the animals to the facility for at least one week before the start of the experiment.
. Tumor Cell Implantation:

Harvest cancer cells (e.g., a PIK3CA-mutant breast cancer cell line) during the exponential
growth phase.

Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

Subcutaneously inject a defined number of cells (e.g., 5 x 1076) into the flank of each
mouse.

. Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g.,
twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.

Once the tumors reach a predetermined size (e.g., 100-200 mm3), randomize the animals
into treatment and control groups.

. Drug Administration:
Prepare Serabelisib in a suitable vehicle for oral administration (e.g., by oral gavage).

Administer Serabelisib at various dose levels (e.g., 30, 60 mg/kg) and schedules (e.g., once
daily or intermittently) to the treatment groups.

Administer the vehicle alone to the control group.
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5. Efficacy and Tolerability Assessment:

¢ Continue to monitor tumor volume and body weight of the animals throughout the study.

o At the end of the study, euthanize the animals and excise the tumors for further analysis
(e.g., pharmacodynamic marker analysis by western blotting or immunohistochemistry).
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In Vivo Xenograft Study Workflow.
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Conclusion

Serabelisib is a potent and highly selective inhibitor of PI3Ka that has demonstrated target
engagement and anti-tumor activity in preclinical models, particularly those with PIK3CA
mutations. While monotherapy has shown limited clinical efficacy, the combination of
Serabelisib with other targeted agents, such as the mTOR inhibitor sapanisertib, has yielded
promising results in early-phase clinical trials. These findings support the continued
investigation of Serabelisib in combination regimens for the treatment of solid tumors with a
dysregulated PISK/Akt/mTOR pathway. Further studies are warranted to identify optimal
combination partners and patient populations that are most likely to benefit from this targeted
therapy. The detailed experimental protocols and data presented in this guide provide a
valuable resource for researchers and drug development professionals working in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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